4-Chloro-5,7-dihydro-7,7-dimethylfuro[3,4-d]pyrimidine
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Overview
Description
4-Chloro-5,7-dihydro-7,7-dimethylfuro[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by a fused ring system containing both furan and pyrimidine moieties, with a chlorine atom at the 4-position and two methyl groups at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,7-dihydro-7,7-dimethylfuro[3,4-d]pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-nitropyridine with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a base, followed by cyclization to form the desired furo[3,4-d]pyrimidine ring system . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction parameters such as solvent choice, reaction time, and catalyst concentration is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5,7-dihydro-7,7-dimethylfuro[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The furo[3,4-d]pyrimidine ring system can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups at the 4-position, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
4-Chloro-5,7-dihydro-7,7-dimethylfuro[3,4-d]pyrimidine has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for the treatment of various diseases.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 4-Chloro-5,7-dihydro-7,7-dimethylfuro[3,4-d]pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis . The specific pathways involved depend on the particular biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A similar heterocyclic compound with a pyrazole ring fused to a pyrimidine ring. It has been studied for its potential as a kinase inhibitor.
Pyrrolo[2,3-d]pyrimidine: Another related compound with a pyrrole ring fused to a pyrimidine ring. It has shown promise in anticancer research.
Uniqueness
4-Chloro-5,7-dihydro-7,7-dimethylfuro[3,4-d]pyrimidine is unique due to its specific structural features, including the presence of a furan ring fused to a pyrimidine ring and the substitution pattern at the 4- and 7-positions.
Properties
Molecular Formula |
C8H9ClN2O |
---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
4-chloro-7,7-dimethyl-5H-furo[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H9ClN2O/c1-8(2)6-5(3-12-8)7(9)11-4-10-6/h4H,3H2,1-2H3 |
InChI Key |
UKWIVQPFQANLDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CO1)C(=NC=N2)Cl)C |
Origin of Product |
United States |
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